(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile
CAS No.: 301312-77-6
Cat. No.: VC21453258
Molecular Formula: C16H9BrN2S
Molecular Weight: 341.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301312-77-6 |
|---|---|
| Molecular Formula | C16H9BrN2S |
| Molecular Weight | 341.2g/mol |
| IUPAC Name | (E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C16H9BrN2S/c17-13-5-3-4-11(9-13)8-12(10-18)16-19-14-6-1-2-7-15(14)20-16/h1-9H/b12-8+ |
| Standard InChI Key | SDBCWWJQCAQXGD-XYOKQWHBSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC(=CC=C3)Br)/C#N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)Br)C#N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)Br)C#N |
Introduction
(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile is a synthetic organic compound belonging to the class of nitriles. It features a benzothiazole moiety and a bromophenyl group, making it a valuable intermediate in medicinal chemistry and material science research. This compound is characterized by its unique structural features and potential applications in developing new pharmaceuticals and agrochemicals.
Key Molecular Data:
| Property | Value |
|---|---|
| CAS Number | 301312-77-6 |
| Molecular Formula | C16H9BrN2S |
| Molecular Weight | 341.2 g/mol |
Synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile
The synthesis of this compound typically involves multi-step organic reactions. These processes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure of the synthesized compound.
Synthetic Steps:
-
Starting Materials: The synthesis often begins with precursors that can introduce the benzothiazole and bromophenyl moieties.
-
Reaction Conditions: Common solvents include ethanol or acetonitrile, with basic catalysts like piperidine or pyridine. Reactions are typically conducted at elevated temperatures (around 60-80°C).
-
Purification: Techniques such as column chromatography may be employed to purify the final product.
Potential Applications
This compound has potential applications in medicinal chemistry and material science. Its structural features make it a promising candidate for developing new biologically active compounds. Further research is needed to explore its full range of applications and efficacy in relevant domains.
Biological Activity:
-
Pharmacological Targets: Potential interactions with enzymes or receptors, modulating their activity.
-
Therapeutic Areas: Could be explored for antimicrobial, anticancer, or antioxidant properties.
Research Findings and Future Directions
While the exact mechanism of action for (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile is not fully elucidated, ongoing research aims to clarify its pharmacodynamic and pharmacokinetic profiles. Characterization techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into thermal stability and phase transitions.
Future Research Directions:
-
Biological Activity Studies: Investigating its interactions with biological targets.
-
Chemical Modifications: Exploring structural modifications to enhance biological activity.
-
Material Science Applications: Investigating potential uses in material science.
By continuing to explore the properties and applications of (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile, researchers can unlock new avenues in medicinal chemistry and material science, contributing to advancements in these fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume